molecular formula C11H14Cl2N2S B5820043 N-(2,4-dichlorophenyl)-N'-isobutylthiourea

N-(2,4-dichlorophenyl)-N'-isobutylthiourea

Cat. No. B5820043
M. Wt: 277.2 g/mol
InChI Key: HIEYHXZXVMWEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-isobutylthiourea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its selective action against broadleaf weeds and grasses. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-160°C.

Mechanism of Action

Diuron works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the thylakoid membranes, preventing the conversion of light energy into chemical energy. This results in a reduction in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds. As a result, the plants are unable to grow and eventually die.
Biochemical and Physiological Effects:
Diuron is known to have toxic effects on aquatic organisms such as fish, amphibians, and invertebrates. It can accumulate in the tissues of these organisms and cause damage to their organs and systems. Diuron has also been found to have endocrine-disrupting effects on some species, leading to reproductive abnormalities and developmental disorders.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide that is readily available and cost-effective. It is easy to handle and can be stored for long periods without degradation. However, its toxicity to aquatic organisms and potential endocrine-disrupting effects make it unsuitable for use in some types of experiments. Researchers need to be cautious when using N-(2,4-dichlorophenyl)-N'-isobutylthiourea and ensure that proper safety measures are in place.

Future Directions

There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea. These include:
1. Developing new formulations of N-(2,4-dichlorophenyl)-N'-isobutylthiourea that are more effective and less toxic to the environment.
2. Investigating the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a treatment for certain diseases, such as cancer.
3. Studying the effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea on soil microbiota and its impact on soil health.
4. Exploring the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a tool for weed management in organic farming.
5. Investigating the long-term effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea exposure on human health.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-isobutylthiourea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by inhibiting the photosynthesis process in plants and has toxic effects on aquatic organisms. While N-(2,4-dichlorophenyl)-N'-isobutylthiourea has several advantages, its potential toxicity and endocrine-disrupting effects make it unsuitable for use in some types of experiments. There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea, including the development of new formulations and investigating its potential as a treatment for certain diseases.

Synthesis Methods

Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with isobutylthiourea in the presence of a catalyst. The reaction yields N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a white crystalline solid with a purity of over 99%. The synthesis process is simple and cost-effective, making N-(2,4-dichlorophenyl)-N'-isobutylthiourea a popular choice for herbicide manufacturers.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It is widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has also been used in forestry to control weeds and unwanted vegetation.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2S/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEYHXZXVMWEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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